molecular formula C9H9N3 B14039982 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile

1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile

Cat. No.: B14039982
M. Wt: 159.19 g/mol
InChI Key: BLJJKMOBCWJANL-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile is a chemical compound with a unique structure that combines a pyridine ring with a cyclopropane ring and a carbonitrile group

Preparation Methods

The synthesis of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-aminopyridine with cyclopropane-1-carbonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the amino group or the carbonitrile group is replaced by other functional groups.

Scientific Research Applications

1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme involved in the DNA damage response . By inhibiting CHK1, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy.

Comparison with Similar Compounds

1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-(5-aminopyridin-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9N3/c10-6-9(1-2-9)7-3-8(11)5-12-4-7/h3-5H,1-2,11H2

InChI Key

BLJJKMOBCWJANL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=CN=C2)N

Origin of Product

United States

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